molecular formula C14H13ClFN3O2S2 B2434762 [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone CAS No. 946255-05-6

[4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone

Cat. No. B2434762
CAS RN: 946255-05-6
M. Wt: 373.85
InChI Key: ZKYSNHOLWYAGPY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amino group, a sulfanylidene group, a thiazolyl group, and a morpholinyl group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as acylation, chlorination, and other organic reactions . The exact method would depend on the specific structure and functional groups of the compound .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group could participate in reactions like amide bond formation, while the sulfanylidene group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors like its molecular structure, functional groups, and stereochemistry. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Tyrosinase Inhibition

Background:

Tyrosinase: (TYR, EC 1.14.18.1) is a copper-containing enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease.

Compound Interaction:

Researchers have explored tyrosinase inhibitors from synthetic sources. One such compound is our subject : Researchers have explored tyrosinase inhibitors from synthetic sources. One such compound is our subject: [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone. Notably, the 4-fluorobenzyl moiety interacts effectively with the catalytic site of tyrosinase. Additionally, the chlorine atom enhances inhibitory activity.

Results:

Anti-HIV Activity

Background: Indole derivatives have shown promise in various biological contexts.

Compound Design: 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and evaluated for anti-HIV activity against HIV-1 and HIV-2 strains.

Results:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on a compound like this could include exploring its potential applications, studying its mechanism of action, and developing methods for its synthesis .

properties

IUPAC Name

[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S2/c15-9-7-8(1-2-10(9)16)19-12(17)11(23-14(19)22)13(20)18-3-5-21-6-4-18/h1-2,7H,3-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYSNHOLWYAGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone

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